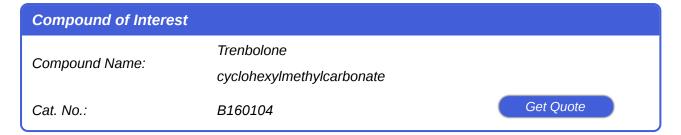


An In-depth Technical Guide to Trenbolone Hexahydrobenzylcarbonate (CAS 23454-33-3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Trenbolone Hexahydrobenzylcarbonate, with the CAS number 23454-33-3, is a long-acting injectable anabolic-androgenic steroid (AAS). Also known by its synonym **Trenbolone cyclohexylmethylcarbonate** and the former brand name Parabolan, this compound is a derivative of nandrolone.[1][2] It is characterized by a hexahydrobenzylcarbonate ester, which provides a slow release of the active hormone, trenbolone, from the injection site.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, pharmacology, and the signaling pathways through which it exerts its potent anabolic effects. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Trenbolone Hexahydrobenzylcarbonate is a synthetic estrane steroid.[2] The addition of the hexahydrobenzylcarbonate ester to the trenbolone base significantly increases its half-life compared to other esters like acetate.[4]



Property	Value	Reference
CAS Number	23454-33-3	[5]
Molecular Formula	C26H34O4	[5]
Molecular Weight	410.55 g/mol	[5]
Appearance	Yellow powder	[5]
Melting Point	73.7 °C	[5]
Synonyms	Trenbolone cyclohexylmethylcarbonate, Parabolan, Hexabolan	[6]
IUPAC Name	cyclohexylmethyl(17-beta)-3- oxoestra-4,9,11-trien-17-yl carbonate	[5]

Synthesis and Manufacturing

The synthesis of Trenbolone Hexahydrobenzylcarbonate involves the esterification of the trenbolone base. While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be described. The synthesis of the trenbolone base itself is a multi-step process. A representative, though not specific to this ester, synthesis of trenbolone is detailed below.

Experimental Protocol: Synthesis of Trenbolone

This protocol describes the synthesis of the parent compound, trenbolone.

Materials:

- Compound (II-a) (precursor steroid)
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Anhydrous methylene chloride (DCM)



- · Acetic acid
- Sodium metabisulfite (Na₂S₂O₅)
- Methanol (MeOH)
- Sodium bicarbonate (NaHCO₃)
- Acetone

Procedure:

- A solution of 54.9 g of compound (II-a) and 11.5 mL of acetic acid in 150 mL of anhydrous DCM is added dropwise to a cold (-5 °C) mixture of 47.9 g of DDQ in 375 mL of anhydrous DCM under stirring.
- After 4 hours, the reaction is quenched by the addition of a solution of 5.7 g of Na₂S₂O₅ in 50 mL of water and 10 mL of MeOH.[7]
- The mixture is warmed to 15-23°C and stirred for 30 minutes before being filtered.[7]
- The organic phase is separated and washed twice with a solution of 100 mL of water, 10 mL of MeOH, and 3.9 g of NaHCO₃.[7]
- The organic layer is then concentrated under vacuum.
- Acetone (150 mL) is added, and the mixture is concentrated again. This step is repeated three times.
- The resulting suspension is cooled to 0 °C, filtered, and the solid is washed with cold acetone.[7]
- The product is dried under vacuum at 40 °C to yield trenbolone.[7]

The final esterification step to produce Trenbolone Hexahydrobenzylcarbonate would involve reacting the trenbolone base with cyclohexylmethyl chloroformate in the presence of a base.

Analytical Methodologies



The detection and quantification of Trenbolone Hexahydrobenzylcarbonate and its metabolites are crucial in both research and regulatory settings. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

Dilute the analyte to approximately 2 mg/mL in methanol.[5]

Instrumentation:

• An Agilent gas chromatograph (or equivalent) with a mass spectrometer detector is used.[5]

Chromatographic Conditions:

- Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm[5]
- Carrier Gas: Helium at a flow rate of 1 mL/min[5]
- Injector Temperature: 280°C[5]
- Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, and hold for 9.0 min.[5]
- Injection Volume: 1 μL with a split ratio of 20:1[5]

Mass Spectrometry Parameters:

Ionization Mode: Electron Impact (EI)

Mass Scan Range: 30-550 amu[5]

MS Source Temperature: 230°C[5]

MS Quad Temperature: 150°C[5]



High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

- Extraction of the analyte from the matrix (e.g., tissue, supplement) using a suitable solvent like acetonitrile.
- Solid-phase extraction (SPE) for cleanup using C18 and silica cartridges.[8]

Instrumentation:

 A standard HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.

Chromatographic Conditions for HPLC-DAD:

- Column: Halo 90 Å, C18 (150 x 4.6 mm, 2.7 μm)[9]
- Mobile Phase: Gradient elution with Mobile Phase A (Methanol:Water 55:45) and Mobile Phase B (100% Methanol)[9]
- Flow Rate: 0.6 mL/min[9]
- Detection Wavelength: 254 nm[9]
- Column Temperature: 40 °C[9]
- Injection Volume: 20 μL[9]

Pharmacology and Mechanism of Action

Trenbolone Hexahydrobenzylcarbonate is a prodrug of trenbolone.[6] After intramuscular injection, plasma lipases cleave the ester bond, releasing the active hormone trenbolone into the bloodstream.[2]

Pharmacodynamics

Trenbolone is a potent agonist of the androgen receptor (AR), with a binding affinity reportedly three to five times higher than that of testosterone.[2] Its anabolic and androgenic effects are



rated at 500/500, with testosterone being the baseline at 100/100.[1] The primary mechanism of action is through the activation of the androgen receptor, which leads to an increase in protein synthesis and nitrogen retention in muscle tissue.[2][10] Unlike testosterone, trenbolone is not metabolized by the 5α -reductase enzyme, meaning it does not convert to a more potent androgen like dihydrotestosterone (DHT).[11] It also does not aromatize into estrogen.[1]

Pharmacokinetics

The hexahydrobenzylcarbonate ester provides a prolonged release of trenbolone, with a half-life of approximately 14 days.[1] This allows for less frequent administration compared to shorter-acting esters like trenbolone acetate.

Signaling Pathways

The biological effects of trenbolone are mediated through complex signaling pathways initiated by its binding to the androgen receptor.

Androgen Receptor Signaling

Upon entering the cell, trenbolone binds to the androgen receptor in the cytoplasm. This binding causes a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle growth and other androgenic effects.





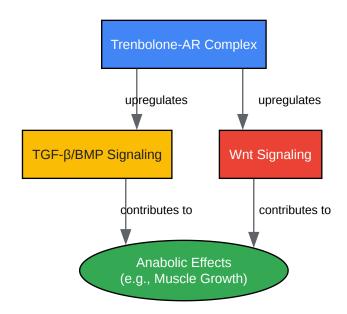
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Figure 1: Androgen Receptor Signaling Pathway for Trenbolone.

Downstream Signaling Pathways

Research in animal models suggests that trenbolone can also upregulate other signaling pathways that contribute to its anabolic effects. Studies in female guppies exposed to 17β -trenbolone showed an upregulation of the Transforming Growth Factor-beta (TGF- β)/Bone Morphogenetic Protein (BMP) signaling pathway and the Wnt signaling pathway, which are known to be involved in tissue growth and development.[12]





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Figure 2: Downstream Signaling Pathways Influenced by Trenbolone.

Biological Effects and Quantitative Data

The potent anabolic activity of trenbolone results in significant increases in muscle mass and strength. The following table summarizes data from a study on orchiectomized rats treated with trenbolone enanthate (a similar long-acting ester) for 29 days.



Treatment Group	LABC Muscle Mass (g)	Total BMD (mg/cm²)	Prostate Mass (g)
Sham	1.48 ± 0.08	196 ± 2	0.63 ± 0.04
Orchiectomized (ORX)	0.28 ± 0.01	182 ± 2	0.05 ± 0.00
ORX + Low Dose TREN	1.63 ± 0.06	190 ± 2	0.60 ± 0.05
ORX + Moderate Dose TREN	1.83 ± 0.06	191 ± 2	1.06 ± 0.05
ORX + High Dose TREN	1.94 ± 0.06	192 ± 2	1.06 ± 0.05
ORX + Testosterone Enanthate	1.90 ± 0.07	190 ± 2	1.16 ± 0.07

Data adapted from Yarrow et al., 2011. LABC: levator ani/bulbocavernosus muscle complex; BMD: bone mineral density; TREN: trenbolone enanthate.[11]

Clinical and Research Applications

Trenbolone Hexahydrobenzylcarbonate was formerly marketed in France for human medical use in cases of muscle wasting, malnutrition, and osteoporosis.[1] However, it was discontinued in 1997.[6] Currently, its use is primarily non-medical, among bodybuilders and athletes for its performance-enhancing effects. In a research context, it serves as a potent and selective androgen receptor modulator (SARM) to study the effects of androgens on various tissues.[11]

Safety and Toxicology

The use of trenbolone is associated with a range of potential adverse effects. Due to its strong androgenic nature, side effects can include acne, accelerated hair loss, and body hair growth. [13] Although it does not have direct estrogenic activity, it possesses progestogenic activity, which can lead to side effects like gynecomastia.[14] Cardiovascular strain and suppression of



endogenous testosterone production are also significant concerns. Cases of cholestasis (disruption of bile flow from the liver) have been reported with high doses.[15]

Regulatory Status

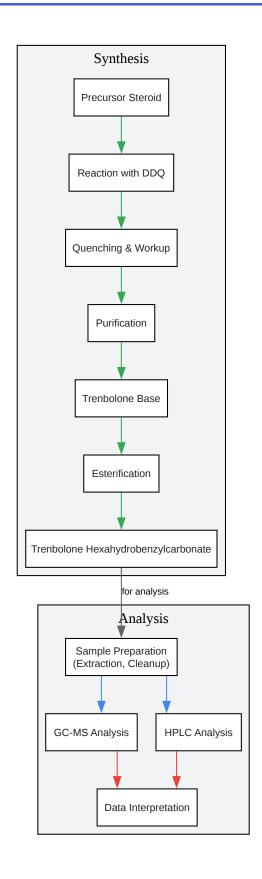
In the United States, Trenbolone and its esters are classified as Schedule III controlled substances.[6] Its use in humans is not approved by the Food and Drug Administration (FDA).

Conclusion

Trenbolone Hexahydrobenzylcarbonate is a powerful synthetic anabolic steroid with a well-defined chemical structure and a clear mechanism of action through the androgen receptor. The long-acting nature of its ester makes it a subject of interest in both illicit performance enhancement and scientific research into androgen function. The analytical methods detailed in this guide provide a robust framework for its detection and quantification. Further research is warranted to fully elucidate the long-term toxicological profile and the intricacies of its downstream signaling effects.

Experimental Workflows





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Figure 3: General Experimental Workflow for Synthesis and Analysis.



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